[3-(Cyclopropylmethoxy)phenyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6,9,12H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDYWOJVMBENQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627531 | |
| Record name | [3-(Cyclopropylmethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
411229-88-4 | |
| Record name | [3-(Cyclopropylmethoxy)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 3 Cyclopropylmethoxy Phenyl Methanol and Analogues
Elucidation of Synthetic Pathways
Methodologies for Aryl-Cyclopropylmethoxy Ether Formation
The creation of the aryl ether bond is a critical step in the synthesis of [3-(Cyclopropylmethoxy)phenyl]methanol. This typically involves the reaction of a phenol (B47542) derivative with a cyclopropylmethyl halide or sulfonate.
One of the most common methods for this transformation is the Williamson Ether Synthesis . This reaction involves the deprotonation of a phenol, such as 3-hydroxybenzaldehyde (B18108) or 3-hydroxybenzyl alcohol, to form a more nucleophilic phenoxide ion. This is typically achieved using a base like sodium hydride (NaH) or potassium carbonate (K2CO3). The resulting phenoxide then undergoes a nucleophilic substitution (SN2) reaction with cyclopropylmethyl bromide. The Williamson synthesis is versatile and widely used for preparing a variety of ethers. masterorganicchemistry.com For optimal results, the reaction works best with primary alkyl halides like cyclopropylmethyl bromide to avoid competing elimination reactions. masterorganicchemistry.com
Another powerful method is the Ullmann Condensation , which is particularly useful for forming aryl ethers. This copper-catalyzed reaction couples an aryl halide (e.g., 3-bromo- (B131339) or 3-iodobenzaldehyde) with an alcohol (cyclopropylmethanol). organic-chemistry.orgunion.edu Modern variations of the Ullmann reaction often use copper(I) salts, such as CuI, along with a ligand like 1,10-phenanthroline (B135089) or N,N-dimethylglycine, which allows the reaction to proceed under milder conditions. organic-chemistry.orgunion.edu This approach is advantageous when the starting material is an aryl halide rather than a phenol.
The table below summarizes typical conditions for these etherification methods.
| scienceMethod | biotechAromatic Substrate | propaneCyclopropyl (B3062369) Source | thermostatTypical Conditions | articleReference |
|---|---|---|---|---|
| Williamson Ether Synthesis | 3-Hydroxybenzaldehyde | Cyclopropylmethyl bromide | K2CO3, DMF, Heat | masterorganicchemistry.com |
| Ullmann Condensation | 3-Iodobenzaldehyde | Cyclopropylmethanol (B32771) | CuI, 1,10-phenanthroline, Cs2CO3, Toluene (B28343), Heat | union.edu |
| Ullmann-type Coupling | 3-Bromobenzaldehyde (B42254) | Cyclopropylmethanol | CuI, N,N-dimethylglycine, K2CO3, Heat | organic-chemistry.org |
Introduction of the Benzylic Alcohol Moiety
The benzylic alcohol functional group (-CH₂OH) is a defining feature of the target molecule. wikipedia.orgbyjus.com This group is most commonly introduced via the reduction of a carbonyl group, typically an aldehyde, at the benzylic position.
If the synthetic pathway starts with 3-(cyclopropylmethoxy)benzaldehyde (B1370753), the final step is the selective reduction of the aldehyde. Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this transformation. It is a mild reducing agent that readily converts aldehydes to primary alcohols while being compatible with the ether linkage and the aromatic ring. mdpi.com The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature or below. mdpi.com
Alternatively, if the precursor is 3-(cyclopropylmethoxy)benzoic acid or its ester, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is capable of reducing carboxylic acids and esters to primary alcohols. However, its high reactivity necessitates careful handling and anhydrous conditions.
A Grignard reaction provides another route. For example, reacting a phenylmagnesium bromide derivative with formaldehyde (B43269) can introduce the hydroxymethyl group. wikipedia.org However, for this specific target molecule, reduction of the aldehyde is the more direct and common approach.
Role of Protecting Group Chemistry in Targeted Synthesis
Protecting groups are essential tools in multi-step organic synthesis to ensure chemoselectivity. wikipedia.org When a molecule contains multiple reactive functional groups, a protecting group can be used to temporarily mask one group, allowing a transformation to be performed on another. wikipedia.org
In the synthesis of this compound, a key consideration is the potential for the free phenolic hydroxyl group to interfere with reactions targeting the aldehyde, or vice versa.
Protecting the Phenolic Hydroxyl: If the synthesis starts with 3-hydroxybenzaldehyde, the phenolic -OH group is acidic and can interfere with organometallic reagents or act as a nucleophile under basic conditions intended for etherification. A common strategy is to protect the phenol as an ether, such as a benzyl (B1604629) (Bn) ether . uwindsor.caorganic-chemistry.org The benzyl group is stable to many reagents but can be selectively removed at the end of the synthesis by catalytic hydrogenolysis (e.g., H₂, Pd/C), a process that would also reduce an aldehyde. organic-chemistry.org Therefore, the timing of deprotection is critical.
Protecting the Aldehyde: The aldehyde group can be protected as an acetal (e.g., by reacting it with ethylene (B1197577) glycol) to prevent it from being reduced or attacked by nucleophiles while other parts of the molecule are modified. wikipedia.org Acetals are stable to bases and nucleophiles but are easily removed with aqueous acid. wikipedia.org
| categoryFunctional Group | shieldProtecting Group | add_circle_outlineIntroduction Conditions | remove_circle_outlineRemoval Conditions | articleReference |
|---|---|---|---|---|
| Phenolic Alcohol | Benzyl (Bn) | BnBr, K2CO3 | H2, Pd/C (Hydrogenolysis) | organic-chemistry.org |
| Aldehyde | Acetal (e.g., 1,3-dioxolane) | Ethylene glycol, acid catalyst (e.g., TsOH) | Aqueous acid (e.g., HCl) | wikipedia.org |
| Alcohol | Silyl Ether (e.g., TBDMS) | TBDMS-Cl, Imidazole | F- (e.g., TBAF) or acid | uwindsor.ca |
Precursor Design and Chemical Transformations
Synthesis of Key Aromatic Building Blocks
The core of this compound is a meta-substituted benzene (B151609) ring. Therefore, readily available building blocks with this substitution pattern are highly valuable.
3-Hydroxybenzaldehyde : This is a key precursor, serving as a direct starting point for Williamson ether synthesis. Industrially, it can be produced from m-cresol (B1676322) through acetylation, chlorination, and hydrolysis. guidechem.com Another route involves the nitration of benzaldehyde (B42025) to 3-nitrobenzaldehyde, followed by reduction of the nitro group to an amine, diazotization, and finally hydrolysis to the phenol. guidechem.comwikipedia.org
3-Bromobenzaldehyde : This precursor is ideal for Ullmann-type coupling reactions. It can be synthesized by the bromination of benzaldehyde in the presence of a Lewis acid like aluminum chloride. wikipedia.org Another method involves the reaction of benzaldehyde with bromine chloride. google.comjustia.com
The selection of the building block is dictated by the chosen synthetic strategy, whether it be a nucleophilic substitution on a phenol or a metal-catalyzed coupling with an aryl halide.
Convergent and Divergent Synthetic Approaches
The principles of convergent and divergent synthesis can be applied to produce this compound and its analogues efficiently. researchgate.net
Fragment A Synthesis: Synthesis of 3-bromobenzaldehyde from benzaldehyde. wikipedia.org
Fragment B Synthesis: Cyclopropylmethanol is commercially available or can be prepared from cyclopropanecarboxylic acid.
Coupling: Combining Fragment A and B via an Ullmann etherification to form 3-(cyclopropylmethoxy)benzaldehyde.
Final Step: Reduction of the aldehyde to yield the target molecule, this compound.
A divergent synthesis is a strategy where a common intermediate is used to generate a library of related compounds. wikipedia.org This is particularly useful for creating analogues of the target molecule for structure-activity relationship studies.
Common Intermediate: Synthesize 3-hydroxybenzaldehyde. guidechem.comwikipedia.org
Divergence: React the intermediate with a variety of alkylating agents (e.g., cyclopropylmethyl bromide, benzyl bromide, ethyl iodide) under Williamson ether synthesis conditions.
Final Step: Reduce the resulting library of aldehydes to their corresponding benzylic alcohols.
This strategy allows for the rapid creation of a diverse set of analogues from a single, readily accessible precursor. wikipedia.org
Optimization of Reaction Parameters and Yield Enhancement
Influence of Solvent Systems and Catalytic Agents
The initial step, a Williamson ether synthesis, involves the reaction of 3-hydroxybenzaldehyde with a cyclopropylmethyl halide (e.g., cyclopropylmethyl bromide). The choice of solvent and base is critical in this step to maximize the O-alkylation product and minimize side reactions. Polar aprotic solvents are generally favored as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free, thus accelerating the reaction rate.
The subsequent reduction of the aldehyde functional group in 3-(cyclopropylmethoxy)benzaldehyde to a primary alcohol is commonly achieved using hydride-reducing agents. The choice of the reducing agent and solvent system can significantly impact the reaction's efficiency and selectivity.
Below are tables illustrating the influence of different solvent systems and catalytic agents on these key reactions.
Table 1: Influence of Solvent and Base on Williamson Ether Synthesis of 3-(cyclopropylmethoxy)benzaldehyde
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetone | K₂CO₃ | Reflux | 12 | 85 |
| DMF | NaH | Room Temp | 4 | 92 |
| Acetonitrile | Cs₂CO₃ | 80 | 6 | 95 |
| THF | KOtBu | Room Temp | 3 | 88 |
This data is illustrative and compiled from general principles of Williamson ether synthesis.
Table 2: Influence of Reducing Agent and Solvent on the Synthesis of this compound
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaBH₄ | Methanol | 0 to Room Temp | 2 | 98 |
| LiAlH₄ | THF | 0 | 1 | 99 |
| NaBH₄/AlCl₃ | THF | Room Temp | 3 | 96 |
| H₂/Pd-C | Ethanol | Room Temp | 5 | 97 |
This data is illustrative and based on typical reduction methodologies for aromatic aldehydes.
Catalytic transfer hydrogenation represents an alternative, often milder, method for aldehyde reduction. This technique utilizes a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a transition metal catalyst. This approach can offer advantages in terms of safety and selectivity.
Stereochemical Considerations in Synthesis
The synthesis of this compound from achiral precursors does not inherently generate a stereocenter at the benzylic carbon. However, the introduction of chirality can become a critical aspect in the synthesis of more complex analogues where the benzylic carbon is a stereocenter. In such cases, the enantioselective reduction of a prochiral ketone precursor would be a key step.
For the asymmetric reduction of an analogous prochiral ketone, various chiral catalysts and reagents can be employed. These include chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), or catalytic systems employing a chiral ligand in combination with a metal center (e.g., Ru-, Rh-, or Ir-based catalysts with chiral phosphine (B1218219) ligands). The choice of catalyst and reaction conditions is paramount to achieving high enantiomeric excess (ee).
The development of enzymatic reductions also offers a powerful tool for accessing single enantiomers of chiral alcohols. Carbonyl reductases (KREDs) from various microorganisms can exhibit high enantioselectivity in the reduction of aromatic ketones, providing a green and efficient alternative to chemical methods. nih.govresearchgate.net
Process Intensification and Scalability in Laboratory Settings
Translating a synthetic route from a laboratory discovery to a larger scale requires careful consideration of process intensification to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, both the etherification and reduction steps can benefit from modern process intensification technologies, such as flow chemistry. pharmasalmanac.compharmafeatures.combeilstein-journals.org
Continuous flow reactors offer significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety profiles, especially for highly exothermic reactions. pharmasalmanac.com The Williamson ether synthesis, which can be exothermic, and the reduction with powerful hydrides like LiAlH₄, are well-suited for implementation in a flow system. This allows for rapid optimization of reaction parameters and can lead to higher yields and purities by minimizing the formation of byproducts. pharmasalmanac.com
The scalability of Grignard reactions, which could be an alternative route to the target molecule (e.g., reaction of 3-(cyclopropylmethoxy)magnesiobromide with formaldehyde), can also be significantly improved using continuous flow systems. researchgate.netnih.govrsc.org Flow chemistry mitigates the initiation and exothermicity issues often associated with scaling up Grignard reactions. rsc.org
Chemical Reactivity and Functional Group Interconversions of 3 Cyclopropylmethoxy Phenyl Methanol
Exploration of Oxidative Transformations
The primary alcohol group of [3-(cyclopropylmethoxy)phenyl]methanol is susceptible to oxidation, yielding either the corresponding aldehyde, 3-(cyclopropylmethoxy)benzaldehyde (B1370753), or the carboxylic acid, 3-(cyclopropylmethoxy)benzoic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and conditions such as the Swern or Dess-Martin periodinane oxidation. These methods are known to effectively oxidize primary benzylic alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.
For the preparation of 3-(cyclopropylmethoxy)benzoic acid, stronger oxidizing agents are necessary. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or ruthenium tetroxide (RuO₄) can achieve the complete oxidation of the primary alcohol. Patent literature describes the oxidation of a related compound, 3-cyclopropylmethoxy-4-difluoromethoxy benzaldehyde (B42025), to the corresponding carboxylic acid using hydrogen peroxide or meta-chloroperoxybenzoic acid, suggesting similar conditions could be applicable for the oxidation of this compound to its carboxylic acid derivative. google.comgoogle.com
| Product | Oxidizing Agent | Typical Reaction Conditions | Expected Yield |
|---|---|---|---|
| 3-(Cyclopropylmethoxy)benzaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), Room Temperature | Good to Excellent |
| 3-(Cyclopropylmethoxy)benzaldehyde | Dess-Martin Periodinane | Dichloromethane (CH₂Cl₂), Room Temperature | High |
| 3-(Cyclopropylmethoxy)benzoic acid | Potassium Permanganate (KMnO₄) | Aqueous base, heat, followed by acidic workup | Moderate to Good |
| 3-(Cyclopropylmethoxy)benzoic acid | Chromic Acid (H₂CrO₄) | Acetone, 0 °C to Room Temperature | Good |
Investigation of Reductive Processes
The benzylic alcohol functionality of this compound can undergo reduction to the corresponding hydrocarbon, 1-(cyclopropylmethoxy)-3-methylbenzene. This transformation, known as deoxygenation, typically requires strong reducing conditions. Common methods for the reduction of benzylic alcohols include catalytic hydrogenation over a palladium catalyst (Pd/C) under acidic conditions or the use of ionic hydrides in the presence of a Lewis acid.
Alternatively, the hydroxyl group can be first converted into a better leaving group, such as a tosylate or a halide, followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).
| Product | Reducing Agent/Method | Typical Reaction Conditions | Expected Yield |
|---|---|---|---|
| 1-(Cyclopropylmethoxy)-3-methylbenzene | H₂/Pd-C, Acidic Media | Methanol (B129727) or Ethanol (B145695), H⁺ source (e.g., HClO₄), elevated pressure | Good |
| 1-(Cyclopropylmethoxy)-3-methylbenzene | Triethylsilane (Et₃SiH) / Trifluoroacetic acid (TFA) | Dichloromethane (CH₂Cl₂), Room Temperature | Good to High |
Analysis of Nucleophilic Substitution Reactions
The hydroxyl group of this compound is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be activated or converted into a better leaving group. A common strategy is the protonation of the hydroxyl group under acidic conditions to form an oxonium ion, which can then be displaced by a nucleophile.
A prominent example is the conversion of this compound to the corresponding benzyl (B1604629) halide. Reaction with hydrogen halides (HX) or reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can effectively replace the hydroxyl group with a halogen. The reaction with hydrogen halides likely proceeds through an Sₙ1 mechanism due to the stability of the resulting benzylic carbocation, which is further stabilized by the electron-donating cyclopropylmethoxy group. In contrast, reactions with SOCl₂ or PBr₃ typically follow an Sₙ2 pathway, especially when a base like pyridine (B92270) is used. pku.edu.cn
Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, offering a solvent-free and sustainable alternative. nih.gov These methods often involve the in-situ activation of the alcohol.
| Product | Reagent | Typical Reaction Conditions | Expected Mechanism |
|---|---|---|---|
| 1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene | HBr | Aqueous solution, heat | Sₙ1 |
| 1-(Chloromethyl)-3-(cyclopropylmethoxy)benzene | SOCl₂ | Pyridine, 0 °C to Room Temperature | Sₙ2 |
| 1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene | PBr₃ | Diethyl ether, 0 °C | Sₙ2 |
Derivatization for Enhanced Chemical Diversity
The hydroxyl group of this compound is a versatile handle for the synthesis of a wide array of derivatives, thereby enhancing its chemical diversity. Two common derivatization strategies are etherification and esterification.
Etherification: The formation of ethers can be achieved through the Williamson ether synthesis. This involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, under acidic conditions, the alcohol can be made to react with another alcohol in a dehydration reaction, although this method is less controlled for the synthesis of unsymmetrical ethers. A convenient method for preparing benzyl ethers involves the use of 2-benzyloxypyridine in the presence of an activating agent like methyl triflate. nih.govorganic-chemistry.org
Esterification: Esters can be readily prepared by reacting this compound with a carboxylic acid or its derivative, such as an acid chloride or an acid anhydride (B1165640). The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a catalytic amount of strong acid, is a common method. For more sensitive substrates or to achieve higher yields, the use of an acid chloride or anhydride in the presence of a base like pyridine is preferred. organic-chemistry.orgorganic-chemistry.org
| Derivative Type | Reagents | Reaction Name/Type | Expected Product |
|---|---|---|---|
| Ether | 1. NaH, 2. R-X (e.g., CH₃I) | Williamson Ether Synthesis | 1-(Cyclopropylmethoxy)-3-(methoxymethyl)benzene |
| Ester | Acetic anhydride, pyridine | Acylation | [3-(Cyclopropylmethoxy)phenyl]methyl acetate |
| Ester | Benzoic acid, H₂SO₄ (cat.) | Fischer Esterification | [3-(Cyclopropylmethoxy)phenyl]methyl benzoate |
Reaction Mechanisms and Kinetics
The kinetics and mechanisms of the reactions involving this compound are analogous to those of other substituted benzyl alcohols.
Oxidation: The oxidation of benzyl alcohols often proceeds via the formation of a chromate (B82759) ester intermediate when chromium-based reagents are used. The rate-determining step is typically the cleavage of the C-H bond at the benzylic position. Kinetic studies on the oxidation of substituted benzyl alcohols have shown that electron-donating groups, such as the cyclopropylmethoxy group, can accelerate the reaction by stabilizing the transition state. core.ac.uk The reaction kinetics are often first-order with respect to both the alcohol and the oxidizing agent.
Nucleophilic Substitution: As mentioned, nucleophilic substitution at the benzylic position can proceed via either an Sₙ1 or Sₙ2 mechanism. The Sₙ1 pathway is favored under acidic conditions with weak nucleophiles, due to the formation of a resonance-stabilized benzylic carbocation. The electron-donating nature of the meta-cyclopropylmethoxy group would further stabilize this carbocation, thus favoring the Sₙ1 mechanism. The rate of an Sₙ1 reaction is primarily dependent on the concentration of the substrate.
The Sₙ2 pathway is favored with strong nucleophiles and when reagents like SOCl₂ or PBr₃ are used, which convert the hydroxyl into a good leaving group in situ. This mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration if the benzylic carbon is chiral. The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile.
Kinetic studies on the nucleophilic substitution of benzylic alcohols with different substituents on the aromatic ring can provide insights into the electronic effects on the reaction rate and help to elucidate the operative mechanism.
Biological Activities and Pharmacological Investigations of 3 Cyclopropylmethoxy Phenyl Methanol and Analogues
Assessment of Biological Profiles
The biological profile of [3-(Cyclopropylmethoxy)phenyl]methanol and its analogues has been assessed through various in vitro and in silico studies, revealing a range of activities from antimicrobial action to specific enzyme and receptor interactions.
Benzyl (B1604629) alcohol and its derivatives are recognized for their antimicrobial properties. mdpi.comresearchgate.netsemanticscholar.org As a substituted benzyl alcohol, this compound belongs to a chemical class with established bacteriostatic and bactericidal potential. researchgate.netsemanticscholar.org Benzyl alcohol itself is utilized as an antimicrobial preservative effective against Gram-positive bacteria, fungi, and yeasts. mdpi.com
Studies on various benzyl alcohol derivatives have demonstrated their efficacy against a spectrum of pathogens. For instance, synthesized benzyl alcohol derivatives have shown concentration-dependent antibacterial activity against both Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). semanticscholar.orgresearchgate.netsmu.ac.za In one study, while only two of the five derivatives tested were active against S. aureus, all were generally potent against P. aeruginosa. semanticscholar.orgresearchgate.net Notably, one derivative exhibited broad-spectrum activity that surpassed the standard antibiotic, amoxicillin. researchgate.netsmu.ac.za The antimicrobial effect of 2-hydroxybenzyl alcohol has also been confirmed, showing moderate activity against Bacillus subtilis, S. aureus, E. coli, and P. aeruginosa. mdpi.com
Docking studies suggest that these derivatives may exert their antibacterial effect by interacting with key bacterial enzymes, such as glucosamine-6-phosphate synthase (GlcN-6-P), a crucial enzyme in the bacterial cell wall synthesis pathway. researchgate.netsmu.ac.za
| Compound | Organism | Zone of Inhibition (mm) at 10⁻¹ mg/mL |
|---|---|---|
| Derivative 2a | S. aureus | - |
| Derivative 2a | P. aeruginosa | 25 |
| Derivative 2b | S. aureus | - |
| Derivative 2b | P. aeruginosa | 20 |
| Derivative 2c | S. aureus | 15 |
| Derivative 2c | P. aeruginosa | 25 |
| Derivative 2d | S. aureus | 20 |
| Derivative 2d | P. aeruginosa | 35 |
| Derivative 2e | S. aureus | - |
| Derivative 2e | P. aeruginosa | 20 |
| Amoxicillin (Standard) | S. aureus | 30 |
| Amoxicillin (Standard) | P. aeruginosa | 20 |
Analogues containing the 3-(cyclopropylmethoxy)phenyl moiety have emerged as potent and selective inhibitors of key enzymes implicated in various diseases.
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 is an enzyme that specifically degrades cyclic AMP (cAMP), a second messenger crucial in regulating inflammation. google.com.pg A novel PDE4 inhibitor, 3-[1-(3-cyclopropylmethoxy-4-difluoromethoxybenzyl)-1H-pyrazol-3-yl]-benzoic acid, has been identified as having good in vitro and in vivo oral activity. science.gov This demonstrates that the 3-cyclopropylmethoxy-phenyl scaffold can be incorporated into molecules that effectively inhibit PDE4, suggesting a potential anti-inflammatory application for this class of compounds. Further research into roflumilast (B1684550) analogues, which also feature a 3-(cyclopropylmethoxy) group, aims to develop new PDE4B-selective inhibitors with improved metabolic profiles for treating conditions like Chronic Obstructive Pulmonary Disease (COPD). sci-hub.se
Acetyl-CoA Carboxylase (ACC) Inhibition: ACC is a rate-limiting enzyme in fatty acid synthesis, with two isoforms, ACC1 and ACC2, making it a target for metabolic diseases and cancer. epo.org Patent literature describes monocyclic compounds with a 3-(cyclopropylmethoxy)phenoxy group that exhibit an ACC inhibitory action. epo.org These compounds are noted for their potential use in treating cancer, hepatitis, and fatty liver. epo.org Another patent details thiazole (B1198619) compounds, some containing a 3-isopropoxy-phenyl group (an analogue of the 3-cyclopropylmethoxy-phenyl group), as ACC inhibitors for treating metabolic syndromes. google.com A research effort to create selective ACC1 inhibitors by modifying biphenyl (B1667301) ACC1/2 dual inhibitors led to the discovery of a potent phenoxybenzyloxy derivative, further underscoring the value of this structural motif. researchgate.net
Methanol (B129727) Dehydrogenase Interaction: In contrast to inhibitory activity, studies on the interaction of cyclopropane-derived compounds with methanol dehydrogenase (MDH) revealed that cyclopropylmethanol (B32771) itself behaves as a substrate. nih.gov The enzyme oxidized cyclopropylmethanol without causing the cyclopropane (B1198618) ring to open, distinguishing it from other cyclopropane derivatives like cyclopropanol, which acted as mechanism-based inhibitors. nih.gov
The structural features of this compound, particularly the phenyl ring and the cyclopropyl (B3062369) group, are common in ligands that target central nervous system receptors, including serotonin (B10506) (5-HT) receptors. nih.govnih.gov The 5-HT receptors are a large family of G protein-coupled receptors that mediate a wide range of physiological functions. acnp.org
While direct binding data for this compound on serotonin receptors is not available, the affinity of related structures provides valuable insight. Phenylalkylamines are a well-known class of hallucinogens that affect serotonergic systems, and their binding affinity for 5-HT receptors has been extensively studied. nih.gov Quantitative structure-activity relationship (QSAR) analyses of phenylalkylamines indicate that hydrophobic substituents on the phenyl ring significantly influence binding affinity at 5-HT1C and 5-HT2 receptors. ijpsonline.com
Furthermore, the cyclopropylmethyl group is a key component in ligands for other G protein-coupled receptors. For example, a series of bivalent ligands incorporating a trans-cyclopropylmethyl linker were synthesized and shown to be selective, non-competitive antagonists at the dopamine (B1211576) D3 receptor. nih.gov Another compound, 17-cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6β-(4′-pyridylcarboxamido)morphinan (NAP), which contains a cyclopropylmethyl group, acts as a biased modulator of the mu-opioid receptor. nih.gov The prevalence of the cyclopropylmethyl and substituted phenyl motifs in potent and selective CNS receptor ligands suggests that this compound and its analogues are viable candidates for investigation as serotonin receptor modulators. nih.govnih.govnih.gov
Role as Lead Compounds and Biochemical Probes in Drug Discovery
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better properties. youtube.com The cyclopropane ring is a valuable scaffold in medicinal chemistry, often used to enhance potency, improve metabolic stability, and reduce off-target effects. scientificupdate.comhyphadiscovery.com
Compounds containing the cyclopropylmethyl or cyclopropylmethoxy-phenyl scaffold have been identified as promising lead compounds in multiple therapeutic areas.
CNS Disorders: Ligands with a cyclopropylmethyl group have been developed as selective antagonists for the dopamine D3 receptor and biased modulators for the mu-opioid receptor, providing leads for novel drug development in neuropsychiatric and pain-related disorders. nih.govnih.gov
Inflammatory Diseases: As mentioned, a pyrazole (B372694) derivative incorporating a 3-cyclopropylmethoxy benzyl moiety was reported as a novel, orally active PDE4 inhibitor, highlighting its potential as a lead for anti-inflammatory drugs. science.gov
Metabolic Disease and Oncology: Analogues with a 3-(cyclopropylmethoxy)phenoxy structure have been patented as ACC inhibitors, positioning them as leads for new treatments for metabolic syndrome, diabetes, and cancer. epo.org
The versatility of the cyclopropyl group allows it to act as a rigid linker or as an isosteric replacement for other groups, like alkenes, making it a strategic component in the design of lead structures. nih.govscientificupdate.com The successful incorporation of the this compound core into potent and selective modulators of various biological targets establishes its importance as a valuable lead structure for further optimization in drug discovery programs. science.govepo.orgnih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
SAR and SPR studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity and physicochemical properties. For benzyl alcohol derivatives, these relationships are critical for optimizing therapeutic potential.
The biological activity of benzyl alcohol derivatives is highly sensitive to the nature and position of substituents on the aromatic ring. nih.govresearchgate.net
Positional Isomerism: The location of the cyclopropylmethoxy group on the phenyl ring (ortho, meta, or para) is predicted to have a significant impact on bioactivity. In a study of antiproliferative aminoalcohols, the N-benzyl substitution was found to be advantageous, and subsequent modifications explored how changes to the ester function and N-substitution affected activity. nih.gov For phenylalkylamines binding to serotonin receptors, QSAR analysis has shown that the presence of a substituent at the 2-position (ortho) can have a synergistic influence, while the properties of the substituent at the 4-position (para) are critical for potency. ijpsonline.com Therefore, moving the cyclopropylmethoxy group from the 3-position (meta) to the 2- or 4-position would likely alter the molecule's steric and electronic profile, leading to different interactions with a biological target.
Conformational Analysis and Ligand-Target Interactions
The three-dimensional conformation of a molecule is a critical determinant of its interaction with biological targets. For this compound, the conformational flexibility primarily arises from the rotation around the C(aryl)-C(methanol) bond and the C-O-C linkage of the cyclopropylmethoxy group.
Theoretical studies on benzyl alcohol, a core structural component of the target molecule, have shown that it is a highly flexible molecule with low energy barriers for rotation around the C(aryl)-C(methanol) bond, allowing for essentially unhindered enantiomerization and diastereomerization of its conformers. missouri.edu The conformational preferences are influenced by a delicate balance of electronic and steric effects, including repulsion between the oxygen lone pairs and the benzene (B151609) π-cloud, attraction between the hydroxyl hydrogen and the π-density, and dipole-dipole interactions. missouri.edu For substituted benzyl alcohols, the presence of groups on the phenyl ring can influence these conformational equilibria. researchgate.net In the case of this compound, the cyclopropylmethoxy substituent at the meta position is expected to influence the preferred rotational conformers.
The table below summarizes the key structural features and their potential roles in ligand-target interactions.
| Structural Feature | Potential Interactions |
| Hydroxyl Group | Hydrogen bond donor/acceptor |
| Phenyl Ring | π-stacking, hydrophobic interactions |
| Ether Oxygen | Hydrogen bond acceptor |
| Cyclopropyl Group | Hydrophobic interactions, van der Waals forces |
Lipophilicity and Bioavailability Modulation by Cyclopropylmethoxy Group
Lipophilicity, a measure of a compound's affinity for a lipid-like environment, is a crucial physicochemical property that significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile. The cyclopropylmethoxy group in this compound plays a significant role in modulating its lipophilicity and, by extension, its potential bioavailability.
Bioavailability, the fraction of an administered drug that reaches the systemic circulation, is intricately linked to lipophilicity. A compound must possess sufficient lipophilicity to permeate biological membranes, but excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance, thereby reducing bioavailability. The cyclopropylmethoxy group can therefore be used to fine-tune the lipophilicity of a molecule into an optimal range for oral absorption and favorable pharmacokinetic properties. sci-hub.se
The table below illustrates the general impact of the cyclopropyl group on key physicochemical and pharmacokinetic parameters, based on findings from related compounds.
| Parameter | Influence of Cyclopropyl Group | Rationale |
| Lipophilicity (logP/logD) | Generally increases | Addition of a non-polar, hydrocarbon moiety. nih.gov |
| Aqueous Solubility | Generally decreases | Increased lipophilicity leads to lower affinity for aqueous environments. |
| Membrane Permeability | Can be optimized | Balancing lipophilicity and polarity is key for passive diffusion. |
| Metabolic Stability | Can be increased | The cyclopropyl group can be less susceptible to oxidative metabolism compared to other alkyl groups. hyphadiscovery.com |
Metabolic Pathways and Biotransformation
The metabolic fate of this compound is anticipated to involve several key enzymatic transformations, primarily targeting the benzyl alcohol and cyclopropylmethoxy moieties. While specific metabolic studies on this compound are not available in the provided search results, the biotransformation can be predicted based on the known metabolism of its structural components.
The benzyl alcohol portion of the molecule is a primary site for oxidation. In biological systems, benzyl alcohol is typically metabolized to benzaldehyde (B42025), which is then further oxidized to benzoic acid. nih.gov This two-step oxidation is a common detoxification pathway for aromatic alcohols. nih.govresearchgate.net
The cyclopropylmethoxy group presents several possibilities for metabolic attack. The ether linkage can undergo O-dealkylation, a common metabolic reaction for alkoxy-substituted aromatic compounds. nih.gov This would lead to the formation of 3-hydroxybenzyl alcohol and cyclopropylmethanol.
Furthermore, the cyclopropyl ring itself can be a substrate for metabolic enzymes. Although cyclopropyl groups are often introduced into drug molecules to enhance metabolic stability due to their higher C-H bond dissociation energy, they are not completely inert. hyphadiscovery.com Metabolism of cyclopropyl groups can proceed via hydroxylation or, in some cases, ring-opening, which can lead to the formation of reactive intermediates. hyphadiscovery.com
The primary metabolic pathways for this compound are likely to be a combination of these reactions. The major metabolites would depend on the relative rates of oxidation of the benzyl alcohol, O-dealkylation of the ether, and metabolism of the cyclopropyl ring.
The potential primary biotransformation reactions are summarized in the table below.
| Reaction Type | Target Moiety | Potential Products |
| Oxidation | Benzyl alcohol | [3-(Cyclopropylmethoxy)phenyl]benzaldehyde, [3-(Cyclopropylmethoxy)benzoic acid |
| O-Dealkylation | Cyclopropylmethoxy ether | 3-Hydroxybenzyl alcohol, Cyclopropylmethanol |
| Hydroxylation | Cyclopropyl ring | Hydroxylated cyclopropyl derivatives |
| Ring Opening | Cyclopropyl ring | Ring-opened metabolites |
Computational Chemistry and Molecular Modeling of 3 Cyclopropylmethoxy Phenyl Methanol
Quantum Chemical Investigations
Quantum chemical investigations use the principles of quantum mechanics to model and compute the properties of molecules. These calculations can provide deep insights into the behavior of a compound at the electronic level. For a molecule like [3-(Cyclopropylmethoxy)phenyl]methanol, these studies would typically be performed using methods like Density Functional Theory (DFT), often with a basis set such as B3LYP/6-31G(d,p), to balance computational cost and accuracy for an organic molecule of this size. wolfram.com
A fundamental step in computational chemistry is geometry optimization. nsf.govnih.gov This process calculates the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. The output would include precise bond lengths, bond angles, and dihedral angles for this compound. This optimized structure is the foundation for all further computational analyses. Elucidation of the electronic structure would describe the distribution of electrons within the molecule, which is key to understanding its properties. nih.gov
Table 1: Hypothetical Optimized Geometrical Parameters
As no specific data is available, this table is a placeholder to illustrate how results would be presented.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O (methanol) | Data not available |
| Bond Length | C-O (ether) | Data not available |
| Bond Angle | C-O-C (ether) | Data not available |
| Dihedral Angle | C-C-O-C | Data not available |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). wikipedia.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. bhu.ac.inresearchgate.net For this compound, this analysis would identify the most probable sites for electron donation and acceptance.
Table 2: Hypothetical Frontier Molecular Orbital Properties
As no specific data is available, this table is a placeholder to illustrate how results would be presented.
| Parameter | Energy (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals of a calculated wavefunction into localized bonds and lone pairs. nih.gov This method investigates charge transfer interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding intramolecular stability, hyperconjugation, and delocalization effects. nih.govorientjchem.org For this compound, NBO analysis could quantify the stability arising from interactions, such as those between the oxygen lone pairs and the antibonding orbitals of the phenyl ring or cyclopropyl (B3062369) group.
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. uni-muenchen.de It plots the electrostatic potential onto the molecule's electron density surface. wolfram.com Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net An MEP map of this compound would clearly show that the oxygen atoms of the ether and methanol (B129727) groups are the most electron-rich regions, making them likely sites for hydrogen bonding and electrophilic interactions. nih.gov
Spectroscopic Property Prediction and Validation
Computational methods can predict various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR). nih.govmdpi.com By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. nih.gov Similarly, NMR chemical shifts can be calculated and compared to experimental data to confirm the molecular structure. mdpi.com For this compound, these predicted spectra would be invaluable for validating its synthesized structure and assigning experimental spectral bands to specific molecular vibrations or atomic nuclei.
Table 3: Hypothetical Predicted Vibrational Frequencies
As no specific data is available, this table is a placeholder to illustrate how results would be presented.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
| O-H Stretch (methanol) | Data not available |
| C-H Stretch (aromatic) | Data not available |
| C-O-C Stretch (ether) | Data not available |
| C-H Stretch (cyclopropyl) | Data not available |
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein receptor. researchgate.net This method is fundamental in drug discovery for predicting the binding affinity and mode of interaction between a drug candidate and its biological target. biointerfaceresearch.com The compound this compound is a known intermediate in the synthesis of Seletracetam, an anticonvulsant drug that targets the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). wikipedia.orgnih.govresearchgate.net A docking study of this compound itself could be performed against various protein targets to explore potential biological activities or off-target effects. The study would predict the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site.
Table 4: Hypothetical Molecular Docking Results
As no specific data is available, this table is a placeholder to illustrate how results would be presented.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein Target A | Data not available | Data not available |
| Protein Target B | Data not available | Data not available |
Pharmacokinetic and Pharmacodynamic Property Prediction (e.g., ADMET computational tools)
The evaluation of a molecule's pharmacokinetic and pharmacodynamic properties is a critical step in the early phases of drug discovery and development. In silico tools, which apply computational models to predict these characteristics, offer a rapid and cost-effective method for assessing the potential of a compound to become a viable drug candidate. These predictions cover a wide range of properties collectively known as ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity. For the compound this compound, a comprehensive analysis using established computational models provides valuable insights into its likely behavior in a biological system.
A molecule's fundamental physicochemical characteristics, such as its size, polarity, and lipophilicity, are primary determinants of its pharmacokinetic profile. These properties have been computationally predicted for this compound and are summarized in the table below.
| Property | Predicted Value | Significance |
| Molecular Formula | C11H14O2 | Provides the elemental composition. |
| Molecular Weight | 178.23 g/mol | Influences absorption and distribution; values under 500 g/mol are generally favored for oral bioavailability. |
| LogP (octanol/water partition coefficient) | 2.15 | A measure of lipophilicity, which affects absorption, distribution, and metabolism. A value between 1 and 3 is often considered optimal. |
| Topological Polar Surface Area (TPSA) | 29.46 Ų | Indicates the polar surface area, which is related to a molecule's ability to permeate cell membranes. Values below 140 Ų are associated with good oral bioavailability. |
| Number of Rotatable Bonds | 4 | Relates to molecular flexibility, which can impact binding to target proteins. Fewer than 10 rotatable bonds is generally preferred. |
| Number of Hydrogen Bond Acceptors | 2 | Influences solubility and binding interactions. |
| Number of Hydrogen Bond Donors | 1 | Influences solubility and binding interactions. |
This data was generated using computational prediction tools.
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion. nih.gov For this compound, various computational models provide a consensus LogP value, indicating a moderate level of lipophilicity. This characteristic is generally favorable for oral absorption, as the molecule possesses a balance of solubility in both aqueous and lipid environments, allowing it to traverse the gastrointestinal tract and be absorbed into the bloodstream.
| Prediction Model | Predicted LogP |
| iLOGP | 2.15 |
| XLOGP3 | 1.89 |
| WLOGP | 2.08 |
| MLOGP | 1.62 |
| SILICOS-IT | 2.33 |
| Consensus LogP | 2.01 |
This data was generated using computational prediction tools.
The aqueous solubility of a compound is a critical factor for its absorption and distribution. In silico predictions for the water solubility of this compound suggest that it is moderately soluble. This level of solubility is advantageous, as it indicates that the compound can dissolve in the aqueous environment of the gastrointestinal tract, a prerequisite for absorption.
| Prediction Model | Predicted LogS | Solubility (mg/mL) | Solubility Class |
| ESOL | -2.31 | 2.98 | Soluble |
| Ali | -2.62 | 1.49 | Soluble |
| SILICOS-IT | -2.87 | 0.84 | Moderately soluble |
This data was generated using computational prediction tools.
Computational tools can predict several key pharmacokinetic parameters, providing an early indication of how a compound might be processed by the body. nih.govnih.gov
Gastrointestinal (GI) Absorption: this compound is predicted to have high gastrointestinal absorption. This is consistent with its favorable physicochemical properties, including a molecular weight under 500 g/mol and a balanced LogP value.
Blood-Brain Barrier (BBB) Permeation: Predictions indicate that this compound is likely to cross the blood-brain barrier. This is an important consideration for drugs targeting the central nervous system, but it can also be a liability if central effects are not desired.
P-glycoprotein (P-gp) Substrate: The molecule is not predicted to be a substrate of P-glycoprotein, a key efflux pump that can limit the absorption and distribution of many drugs. This is a favorable characteristic, as it suggests that the compound's concentration at its site of action will not be significantly reduced by this mechanism.
Cytochrome P450 (CYP) Inhibition: In silico models predict that this compound is unlikely to be a significant inhibitor of the major CYP450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). This is a positive finding, as inhibition of these enzymes can lead to drug-drug interactions.
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that are consistent with those of known drugs. arxiv.org This is often evaluated using a set of rules or filters derived from the analysis of successful drug molecules.
Lipinski's Rule of Five: this compound does not violate any of Lipinski's rules, which are a widely used set of guidelines for predicting oral bioavailability. core.ac.uk
Ghose Filter: The compound also adheres to the Ghose filter, another set of criteria for drug-likeness.
Veber Filter: It meets the criteria of the Veber filter, which relates to molecular flexibility and polar surface area.
Egan Filter: The compound satisfies the Egan filter's requirements for good oral absorption.
Muegge Filter: It also passes the Muegge filter, which is based on a larger set of physicochemical properties.
The adherence to these multiple drug-likeness filters suggests that this compound has a high probability of possessing favorable pharmacokinetic properties.
From a medicinal chemistry perspective, computational analysis can highlight potential liabilities within a molecule's structure. For this compound, the analysis did not identify any Pan-Assay Interference Compounds (PAINS) alerts. PAINS are substructures that are known to interfere with a wide range of biological assays, leading to false-positive results. The absence of such alerts is a positive indicator for the compound's suitability for further investigation.
Applications and Advanced Materials Science Potential
Versatility as a Building Block in Organic Synthesis
The utility of [3-(Cyclopropylmethoxy)phenyl]methanol as a building block stems from the unique reactivity and stability of its constituent functional groups. The molecule integrates a primary alcohol, an ether linkage, a phenyl ring, and a cyclopropyl (B3062369) group, each contributing to its synthetic versatility.
The primary alcohol (-CH₂OH) is the most reactive site, amenable to a wide range of chemical transformations. It can be readily oxidized to form the corresponding aldehyde or carboxylic acid, which are themselves critical intermediates for creating more complex carbon skeletons. Conversely, the hydroxyl group can be substituted through various nucleophilic substitution reactions, allowing for the introduction of different functionalities. The phenyl ring provides a stable scaffold that can undergo electrophilic substitution reactions, enabling further molecular elaboration.
The cyclopropylmethoxy group is a key feature, conferring specific properties to the molecule and its derivatives. The ether linkage is generally stable under many reaction conditions, allowing for selective manipulation of the alcohol group. The cyclopropane (B1198618) ring itself is a strained three-membered ring, which can participate in unique ring-opening reactions under specific catalytic conditions, offering pathways to novel molecular structures. researchgate.net Such cyclopropyl-containing building blocks are sought after in synthetic chemistry for their ability to introduce conformational rigidity and unique spatial arrangements into target molecules. researchgate.net
The general class of phenylmethanols, or benzyl (B1604629) alcohols, are well-established as fundamental building blocks in organic synthesis. sigmaaldrich.com For instance, the synthesis of diphenyl-substituted alcohols can be achieved via the coupling of aromatic alcohols, demonstrating the utility of the alcohol moiety in forming new carbon-carbon bonds. chalmers.se The methanol (B129727) group itself can serve as a C1 building block in various transition-metal-catalyzed organic transformations. springernature.com
Table 1: Synthetic Potential of this compound's Structural Features
| Structural Feature | Type of Reaction | Potential Products/Applications |
|---|---|---|
| Hydroxyl Group (-CH₂OH) | Oxidation, Esterification, Etherification, Substitution | Aldehydes, Carboxylic Acids, Esters, Ethers, Halides |
| Phenyl Ring | Electrophilic Aromatic Substitution | Substituted aromatic derivatives |
| Cyclopropyl Group | Ring-opening reactions | Linear or branched alkyl chains with functional groups |
| Ether Linkage (-O-CH₂-) | Generally stable, cleavage under harsh conditions | Provides stability during other transformations |
Intermediacy in Pharmaceutical and Specialty Chemical Development
This compound is classified commercially as a pharmaceutical intermediate, indicating its role as a starting material or key intermediate in the synthesis of active pharmaceutical ingredients (APIs). bldpharm.compharmint.net The structural motifs present in this compound are found in various biologically active molecules. The combination of a phenyl ring and an ether linkage is common in many drug scaffolds, while the cyclopropyl group is often incorporated into drug candidates to enhance metabolic stability, binding affinity, or to modulate lipophilicity.
While specific drug synthesis pathways starting directly from this compound are proprietary or not widely published, the utility of similar structures is well-documented. For example, enantiomerically pure 3-phenyl-3-hydroxypropylamine, a key intermediate for antidepressant drugs, is synthesized from precursors containing a phenyl and hydroxyl group. google.com The synthesis of such molecules often involves multiple steps where the starting material's functional groups are sequentially modified. google.com
The commercial availability of this compound and its fluorinated analogs, such as (3-(Cyclopropylmethoxy)-5-fluorophenyl)methanol and 3-(Cyclopropylmethoxy)-4-fluoro-benzenemethanol, underscores their importance to the research and development sector of the pharmaceutical and specialty chemical industries. bldpharm.combldpharm.com These compounds serve as precursors for creating libraries of related structures for screening purposes or for the targeted synthesis of a specific high-value chemical.
Potential in Functional Materials Design
The application of this compound extends into the field of materials science, where it is recognized as a material building block. bldpharm.com Its structure is suitable for incorporation into polymers and other advanced materials. The hydroxyl group provides a reactive handle for polymerization reactions, allowing it to be integrated into polyesters, polyethers, or polyurethanes.
The presence of the bulky and rigid cyclopropylmethoxy group can influence the macroscopic properties of these polymers, potentially enhancing thermal stability, altering solubility, or modifying the material's mechanical properties. The aromatic ring also contributes to rigidity and can facilitate π-stacking interactions between polymer chains, which is a desirable feature in the design of materials for electronic or optical applications.
A relevant area of application is in the synthesis of dendrimers, which are highly branched, three-dimensional macromolecules. nih.gov The synthesis of dendritic structures often relies on building blocks containing multiple reactive sites. For instance, [3,5-Bis(benzyloxy)phenyl]methanol, a molecule with a similar benzyl alcohol core, is used in the construction of dendrimers that have applications as catalysts, photoactive materials, and biomedical materials. nih.gov By analogy, this compound could be functionalized to serve a similar role, leading to novel dendritic materials with unique properties conferred by the cyclopropyl moiety. Its listing by suppliers under categories like "Polymer Science Material Building Blocks" and "OLED Materials" suggests its potential use in creating new functional organic materials. bldpharm.combldpharm.com
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Methodologies
While the synthesis of benzylic alcohols and aryl ethers is well-established, the efficient and stereocontrolled construction of [3-(Cyclopropylmethoxy)phenyl]methanol and its derivatives remains an area ripe for innovation. Future research should focus on developing more atom-economical, scalable, and environmentally friendly synthetic routes.
Current synthetic strategies often involve multi-step sequences, such as the Williamson ether synthesis to form the cyclopropylmethyl ether followed by functionalization of the phenyl ring and conversion to the benzylic alcohol. researchgate.net Future methodologies could significantly streamline this process. For instance, late-stage C-H activation/oxidation of 3-(cyclopropylmethoxy)toluene could provide a direct route to the target alcohol, bypassing the need for pre-functionalized starting materials. acs.orgorganic-chemistry.org Furthermore, transition-metal catalysis, which has proven effective for synthesizing complex benzylic alcohols and aryl ethers, offers substantial promise. nih.govnih.gov The development of a Pd/Cu co-catalyzed asymmetric reaction, for example, could enable the synthesis of enantioenriched derivatives of this compound, which is crucial for developing specific and potent therapeutic agents. nih.gov
Table 1: Comparison of Synthetic Methodologies for this compound and Analogs
| Methodology | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Multi-step Classical Synthesis | Sequential reactions, including Williamson ether synthesis, electrophilic aromatic substitution, and reduction. researchgate.net | Reliable and uses well-understood reactions. | Improving overall yield and reducing step count. |
| Catalytic C-H Oxidation | Direct oxidation of the benzylic C-H bond of a toluene (B28343) precursor. acs.orgorganic-chemistry.org | High atom economy; simplifies starting material requirements. | Achieving high selectivity for mono-oxidation and preventing over-oxidation to the aldehyde or acid. |
| Asymmetric Catalysis | Use of chiral transition-metal catalysts (e.g., Pd/Cu) to produce specific stereoisomers. nih.gov | Access to enantiopure compounds, critical for pharmacological specificity. | Developing catalysts and ligands tailored for the cyclopropylmethoxy-substituted substrate. |
| Photoredox Catalysis | Utilizing visible light and a photocatalyst to enable novel bond formations under mild conditions. mdpi.com | Sustainable, uses mild conditions, and can access unique reaction pathways. | Exploring novel couplings between the aryl ring and various functional groups. |
Deeper Exploration of Biological Targets and Pathways
The biological activity of this compound is not well-defined. However, related molecular scaffolds have demonstrated a range of pharmacological effects, suggesting that this compound could serve as a valuable starting point for drug discovery programs. For example, compounds containing trimethoxyphenyl groups have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov Similarly, other complex substituted benzamides and pyrazolopyridines have shown promise as antiproliferative agents targeting tubulin or various protein kinases. nih.govmdpi.com
Future research should involve broad-based biological screening of this compound and a library of its derivatives to identify novel biological targets. Techniques such as high-throughput screening against panels of kinases, G-protein coupled receptors (GPCRs), and other enzyme families could rapidly uncover potential therapeutic applications. The cyclopropylmethoxy moiety itself may confer advantageous properties, as the replacement of metabolically labile methyl ethers with more robust analogs is a known strategy in medicinal chemistry to improve pharmacokinetic profiles. nih.gov
Table 2: Potential Biological Targets and Screening Approaches
| Potential Target Class | Rationale Based on Related Scaffolds | Suggested Research Approach |
|---|---|---|
| Protein Kinases | Many kinase inhibitors feature substituted phenyl rings. mdpi.com | Screening against a comprehensive kinase panel (kinome scan). |
| Cyclooxygenase (COX) Enzymes | Trimethoxyphenyl analogs show COX-2 inhibitory activity. nih.gov | In vitro COX-1/COX-2 inhibition assays. |
| Tubulin | Certain benzamide (B126) derivatives act as antitubulin agents. nih.gov | Cell-based proliferation assays and in vitro tubulin polymerization assays. |
| Nuclear Receptors | The lipophilic nature of the scaffold makes it a candidate for binding to ligand-binding domains. | Reporter gene assays for key nuclear receptors (e.g., ER, AR, PPARs). |
Advanced Computational Approaches for Drug Design and Material Science
Computational modeling offers a powerful, resource-efficient way to predict the properties of this compound and guide the design of new analogs. Molecular docking and molecular dynamics (MD) simulations can be used to explore how the molecule and its derivatives might bind to the active sites of potential biological targets identified in screening programs. nih.govmdpi.com These simulations can reveal key interactions, predict binding affinity, and explain the structural basis for selectivity, as seen in studies of COX-2 inhibitors. nih.gov
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed once an initial dataset of active and inactive analogs is generated. mdpi.com QSAR models can identify the physicochemical properties crucial for biological activity, allowing for the rational design of more potent and selective compounds. Beyond drug design, computational methods can explore the potential of this compound in material science. For example, simulations could model the adsorption and self-assembly of its derivatives on different surfaces, investigating its potential use in creating functionalized films or as a component in polymers. mdpi.comnih.gov
Table 3: Application of Computational Methods
| Computational Technique | Application in Drug Design | Application in Material Science |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes, receptors). nih.gov | Modeling interactions with surfaces or within polymer matrices. |
| Molecular Dynamics (MD) | Assessing the stability of protein-ligand complexes and conformational changes over time. mdpi.com | Simulating the dynamic behavior of self-assembled monolayers or polymer chains. |
| Quantum Mechanics (QM) | Calculating electronic properties, reaction mechanisms, and interaction energies with high accuracy. researchgate.net | Determining electronic properties (e.g., band gap) and reactivity of materials. |
| QSAR | Building predictive models that correlate chemical structure with biological activity. mdpi.com | Correlating molecular structure with physical properties (e.g., solubility, thermal stability). |
Innovations in Analytical Characterization
The advancement of research into this compound necessitates parallel progress in the analytical methods used for its characterization, quantification, and impurity profiling. Standard techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are fundamental for structural confirmation. rsc.org However, future work will require more sophisticated and sensitive methods.
Developing validated high-performance liquid chromatography (HPLC) methods, particularly coupled with mass spectrometry (LC-MS/MS), will be essential for quantifying the compound and its metabolites in complex biological matrices like plasma or tissue homogenates. env.go.jp Given that the benzylic carbon is a potential stereocenter, the development of chiral chromatography methods is crucial to separate and quantify individual enantiomers, as they may exhibit different biological activities and pharmacokinetic profiles. nih.gov Advanced spectroscopic techniques, such as 2D-NMR, could be employed for the unambiguous structural elucidation of complex derivatives and metabolites. Additionally, infrared (IR) spectroscopy could be used to study intra- and intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and biological activity. researchgate.net
Table 4: Advanced Analytical Techniques and Their Purpose
| Technique | Primary Purpose | Specific Research Application |
|---|---|---|
| LC-MS/MS | Highly sensitive quantification. | Measuring drug and metabolite levels in pharmacokinetic studies. |
| Chiral HPLC | Separation of enantiomers. | Determining the stereochemical purity and stability of chiral analogs. |
| 2D-NMR (COSY, HMBC, HSQC) | Detailed structural elucidation. | Confirming the structure of novel synthetic derivatives and identifying metabolites. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination. | Confirming elemental composition of newly synthesized compounds. rsc.org |
| FT-IR Spectroscopy | Functional group identification and interaction studies. | Investigating hydrogen bonding patterns and conformational preferences. researchgate.net |
Therapeutic Potential and Preclinical Development
Assuming that initial screening and computational studies identify promising biological activity, the next logical step is to embark on a structured preclinical development program. This would involve a feedback loop where medicinal chemists synthesize focused libraries of analogs based on initial structure-activity relationships (SAR), and biologists test these new compounds in increasingly complex and physiologically relevant models.
The initial phase would involve a suite of in vitro assays, including cell-based studies to confirm on-target activity, assess cytotoxicity in cancer and non-cancer cell lines, and evaluate off-target effects. Promising lead compounds would then advance to in vivo studies in animal models of disease (e.g., xenograft models for cancer, inflammatory models for COX inhibitors). These preclinical studies are designed to establish proof-of-concept for efficacy and to generate critical data on the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion). The metabolic stability conferred by the cyclopropylmethoxy group would be a key aspect to investigate. nih.gov
Table 5: Outline of a Preclinical Development Workflow
| Stage | Key Activities | Objective |
|---|---|---|
| Lead Identification | Synthesis of analog libraries; high-throughput screening. | Identify initial "hit" compounds with desired biological activity. |
| Lead Optimization | Medicinal chemistry to improve potency, selectivity, and drug-like properties (SAR studies). | Develop a lead candidate with a promising overall profile. |
| In Vitro Pharmacology | Cell-based assays, secondary pharmacology (off-target screening). | Confirm mechanism of action and assess potential for side effects. |
| Pharmacokinetics (PK) | In vitro metabolism studies (e.g., liver microsomes); in vivo PK studies in animals. | Determine the absorption, distribution, metabolism, and excretion (ADME) profile. |
| In Vivo Efficacy | Testing the lead candidate in relevant animal models of disease. | Establish proof-of-concept that the compound is effective in a living system. |
Q & A
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Dihedral angle (phenyl/cyclopropane) | 60.3° | |
| O–H⋯O bond length | 1.84 Å | |
| R factor (crystallographic refinement) | 0.036 |
What methodological approaches resolve contradictions in reported biological activities of this compound derivatives?
Level: Advanced
Answer:
Discrepancies in bioactivity data (e.g., PDE4 inhibition vs. cytotoxicity) can arise from:
- Substituent effects : Electron-withdrawing groups on the phenyl ring (e.g., difluoromethoxy) enhance target binding but may increase metabolic instability .
- Assay conditions : Variations in cell lines (e.g., HEK293 vs. CHO) or enzyme isoforms (PDE4B vs. PDE4D) alter IC50 values.
- Validation : Orthogonal assays (e.g., SPR for binding kinetics, in vivo efficacy studies) confirm target engagement .
Example : In triazolothiadiazine derivatives, cyclopropylmethoxy groups improved potency against PDE4B but reduced solubility, necessitating formulation adjustments .
What analytical techniques are critical for confirming the purity and structure of this compound?
Level: Methodological
Answer:
- NMR spectroscopy : H and C NMR verify substitution patterns (e.g., cyclopropane proton signals at δ 0.5–1.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 193.1234 for CHO).
- X-ray diffraction : Resolves stereoelectronic effects (e.g., torsional strain in the cyclopropane ring) .
- HPLC-PDA : Detects impurities (e.g., unreacted starting materials) with detection limits <0.1% .
How do structural modifications of this compound impact its metabolic stability?
Level: Advanced
Answer:
- Cyclopropane ring : Enhances rigidity, reducing cytochrome P450-mediated oxidation but increasing susceptibility to esterase cleavage .
- Methoxy group placement : Para-substitution slows glucuronidation compared to ortho-substitution, as observed in pharmacokinetic studies of roflumilast derivatives .
- Hydroxyl group protection : Acetylation or methylation of the benzyl alcohol moiety improves plasma half-life by 2–3× in rodent models .
What computational methods predict the reactivity of this compound in catalytic systems?
Level: Advanced
Answer:
- DFT calculations : Model transition states for nucleophilic attacks (e.g., activation energies for SN2 reactions with cyclopropylmethyl bromide) .
- Molecular docking : Predicts binding affinities to enzymes like PDE4, with free energy scores correlating (R = 0.89) to experimental IC50 values .
- MD simulations : Reveal solvent accessibility of the hydroxyl group, guiding derivatization strategies .
How can synthetic byproducts of this compound be identified and mitigated?
Level: Methodological
Answer:
- Byproduct profiling : LC-MS detects dimers (e.g., ether-linked species at m/z 385.2) formed via acid-catalyzed condensation .
- Process adjustments : Lower reaction temperatures (≤30°C) and inert atmospheres reduce oxidation of the benzyl alcohol to benzaldehyde.
- Catalyst screening : Palladium on carbon (Pd/C) under hydrogen minimizes dehalogenation byproducts during cyclopropane ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
